N-cyclopropylthiophene-2-carboxamide
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Overview
Description
N-cyclopropylthiophene-2-carboxamide: is a heterocyclic compound featuring a thiophene ring substituted with a cyclopropyl group and a carboxamide functional group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclopropylation of Thiophene: The synthesis begins with the cyclopropylation of thiophene, where thiophene undergoes a reaction with cyclopropyl bromide in the presence of a base such as sodium hydride.
Carboxylation: The cyclopropylated thiophene is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to introduce the carboxyl group.
Industrial Production Methods: Industrial production of N-cyclopropylthiophene-2-carboxamide typically involves large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-cyclopropylthiophene-2-carboxamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the carboxamide group to an amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents), catalysts (palladium, platinum).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes, organometallic thiophenes.
Scientific Research Applications
Chemistry: N-cyclopropylthiophene-2-carboxamide is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds and polymers with unique electronic properties .
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design, targeting various biological pathways and receptors .
Medicine: The compound has shown promise in medicinal chemistry for the development of anti-inflammatory, antimicrobial, and anticancer agents due to its ability to interact with biological targets effectively .
Industry: In the industrial sector, this compound is utilized in the production of advanced materials such as organic semiconductors, light-emitting diodes, and field-effect transistors .
Mechanism of Action
The mechanism of action of N-cyclopropylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s thiophene ring and carboxamide group play crucial roles in binding to these targets, influencing their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Thiophene-2-carboxamide: Lacks the cyclopropyl group, resulting in different electronic properties and reactivity.
N-cyclopropylbenzamide: Contains a benzene ring instead of a thiophene ring, leading to variations in aromaticity and biological activity.
N-cyclopropylfuran-2-carboxamide: Features a furan ring, which affects its chemical stability and reactivity compared to the thiophene analog.
Uniqueness: N-cyclopropylthiophene-2-carboxamide is unique due to the presence of both the cyclopropyl group and the thiophene ring, which confer distinct electronic and steric properties. These features enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Properties
IUPAC Name |
N-cyclopropylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c10-8(9-6-3-4-6)7-2-1-5-11-7/h1-2,5-6H,3-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DREYJVRZLKQJDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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